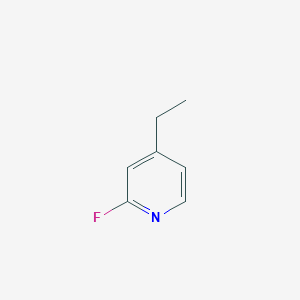

4-Ethyl-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUKLIOGUJGWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethyl-2-fluoropyridine: Safe Handling, Reactivity, and Risk Management

[1]

Document Control:

Part 1: Executive Technical Summary

As a Senior Application Scientist, I approach 4-Ethyl-2-fluoropyridine not merely as a solvent or reagent, but as a high-value electrophilic scaffold . In medicinal chemistry, the 2-fluoropyridine moiety is a "privileged structure."[1] The fluorine atom at the C2 position activates the ring for Nucleophilic Aromatic Substitution (

However, this same reactivity dictates its safety profile.[1] The C-F bond, while strong, renders the ring electron-deficient and susceptible to hydrolysis under forcing conditions, potentially releasing fluoride ions.[1] Furthermore, the ethyl group adds lipophilicity and volatility, increasing the risk of inhalation exposure.[1] This guide moves beyond standard SDS boilerplate to address the specific handling nuances required for maintaining compound integrity and operator safety.

Part 2: Hazard Profiling & Risk Assessment

GHS Classification & Mechanistic Basis

While specific GHS data for this isomer is often aggregated, we derive its profile from the Structure-Activity Relationship (SAR) of the 2-fluoropyridine class (e.g., CAS 372-48-5).[1]

| Hazard Class | Category | Hazard Statement | Mechanistic Insight |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor.[1] | The ethyl side chain lowers the flash point compared to unsubstituted fluoropyridine.[1] Vapor-air mixtures can be explosive.[1] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] | Pyridine bases are excellent organic solvents that defat skin; the fluorinated motif increases cell membrane permeability.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] | Vapors are lachrymatory.[1] Direct contact can cause corneal clouding due to basicity.[1] |

| STOT - SE | 3 | H335: May cause respiratory irritation.[1] | High volatility allows vapors to penetrate deep lung tissue, causing chemical pneumonitis.[1] |

The "Hidden" Hazard: Thermal Decomposition

Unlike standard organic solvents, the combustion of 4-Ethyl-2-fluoropyridine releases Hydrogen Fluoride (HF) gas alongside Nitrogen Oxides (

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]

Ventilation Strategy

The vapor pressure of ethyl-substituted pyridines is significant at room temperature.[1]

-

Requirement: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .[1]

-

Prohibition: Never handle on an open benchtop. The olfactory fatigue threshold for pyridines is low; you will stop smelling it before the exposure limit is reached.[1]

Glove Selection Protocol (Permeation Logic)

Standard latex gloves are insufficient.[1] Pyridines permeate latex in seconds.[1]

-

Primary Recommendation: Nitrile (minimum 0.11 mm thickness) for splash protection.[1]

-

High-Risk Operations: For prolonged handling or synthesis setup, use Silver Shield® (Laminate) or Viton® gloves.[1]

-

Why? Fluorinated heterocycles can act as carriers, transporting dissolved toxins through standard glove materials.[1]

-

Visual Workflow: Handling Decision Tree

The following diagram outlines the decision logic for handling this compound based on purity and quantity.

Figure 1: Operational decision tree for handling fluorinated pyridines based on scale and risk.

Part 4: Storage & Stability (The "Self-Validating" System)[1]

To ensure scientific integrity, storage protocols must prevent the degradation of the reagent, which could lead to failed experiments (e.g., stalled

-

Inert Atmosphere: Store under Argon rather than Nitrogen if possible.[1] Argon is heavier than air and provides a better blanket for liquids in septum-sealed vials.[1]

-

Temperature: 2–8°C . Cold storage reduces the vapor pressure and slows potential oxidation of the ethyl group.[1]

-

Segregation: Store away from strong oxidizing agents (peroxides, permanganates) and strong acids .[1]

-

Incompatibility: Reaction with strong acids leads to protonation of the pyridine nitrogen, forming pyridinium salts which may have different solubility and reactivity profiles.[1]

-

Self-Validation: Inspect the liquid for yellowing or browning.[1] Pure 4-Ethyl-2-fluoropyridine is colorless.[1] Discoloration indicates N-oxide formation or polymerization.[1]

-

Part 5: Emergency Response Protocols

Spill Management

-

Small Spill (< 10 mL): Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

-

Large Spill: Evacuate the area. Use a vapor-suppressing foam if available.[1]

-

Decontamination: Clean the surface with a dilute solution of sodium bicarbonate to neutralize any potential HF hydrolysis products, followed by soap and water.[1]

First Aid (Mechanism-Specific)

-

Eye Contact: Flush immediately for 15 minutes.[1] Time is critical. The basicity of the pyridine ring can cause saponification of corneal lipids.[1]

-

Skin Contact: Wash with soap and water.[1] If redness persists, consider the possibility of fluoride ion penetration (rare for this derivative but possible).[1]

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Reactivity Pathway Diagram

Understanding how the molecule reacts helps predict hazards.[1]

Figure 2: Chemical reactivity and degradation pathways leading to hazardous byproducts.[1]

Part 6: Disposal Considerations

Disposal must align with the chemical's dual identity as a flammable solvent and a halogenated organic compound .[1]

-

Waste Stream: Segregate into "Halogenated Organic Solvents" waste.[1] Do not mix with non-halogenated solvents if your facility recycles them, as the fluorine content poisons standard hydrogenation catalysts used in solvent recycling.[1]

-

Neutralization: Do not attempt to neutralize large quantities in-house without a specific SOP.

-

Container: Rinse empty containers with a compatible solvent (e.g., dichloromethane) and add rinsate to the halogenated waste stream before discarding the container.[1]

References

potential applications of 4-Ethyl-2-fluoropyridine in medicinal chemistry

Executive Summary

In the optimization of lead compounds, small structural changes often yield non-linear improvements in potency and pharmacokinetic (PK) profiles. 4-Ethyl-2-fluoropyridine (CAS: 1245562-66-0) represents a high-value "tactical scaffold" for medicinal chemists. Unlike simple pyridine building blocks, this molecule offers a dual-modality advantage: the 2-fluoro substituent acts as a highly reactive handle for Nucleophilic Aromatic Substitution (

This guide details the physicochemical rationale, synthetic utility, and experimental protocols for deploying 4-Ethyl-2-fluoropyridine in drug discovery campaigns.

Physicochemical Rationale & Structural Logic[1][2]

Effective drug design requires understanding the "why" behind a scaffold selection. 4-Ethyl-2-fluoropyridine offers three distinct advantages over its non-fluorinated or chlorinated analogs.

The "Fluorine Effect" on Basicity and Permeability

The introduction of a fluorine atom at the C2 position of the pyridine ring significantly alters the electronic landscape of the molecule.

-

pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. The strong electronegativity of the C2-fluorine withdraws electron density from the ring, significantly lowering the pKa of the pyridine nitrogen (typically by 2–3 units). This reduction in basicity is crucial for:

-

Reducing hERG Toxicity: Highly basic centers are often correlated with hERG channel inhibition. Lowering basicity can mitigate this liability.

-

Improving Membrane Permeability: A less ionized species at physiological pH (7.4) often exhibits better passive diffusion.

-

-

Lipophilicity (

): The 4-ethyl group adds approximately +1.0 to the

Metabolic Stability (The C2 Soft Spot)

The C2 position of pyridine is a "metabolic soft spot," highly susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450s .

-

Mechanism: AO typically attacks the electron-deficient C2 position to form 2-pyridones.

-

Solution: The C-F bond is metabolically robust.[1] If the fluorine is retained in the final molecule, it effectively blocks this metabolic clearance pathway. If displaced via

, the resulting C-N or C-O bond usually eliminates AO liability.

Synthetic Utility: The Advantage

While 2-chloropyridines are common, 2-fluoropyridines are the superior electrophiles for

Mechanism: The Meisenheimer Complex

In

-

Why F > Cl: The high electronegativity of fluorine stabilizes the negative charge on the transition state and the intermediate complex more effectively than chlorine or bromine.

-

Outcome: Faster reaction rates, milder conditions, and the ability to couple sterically hindered amines or weak nucleophiles.

Visualization: Reactivity & Decision Logic

Caption: The

Experimental Protocol: Amination via

Objective: Synthesis of 4-ethyl-2-(piperazin-1-yl)pyridine using 4-Ethyl-2-fluoropyridine. This protocol is self-validating via LCMS monitoring.

Reagents & Equipment

-

Substrate: 4-Ethyl-2-fluoropyridine (1.0 equiv)

-

Nucleophile: N-Boc-piperazine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: DMSO (High rate) or NMP. Note: Protic solvents like EtOH can be used but may require higher temps.

-

Temp: 80–100 °C.

Step-by-Step Methodology

| Step | Action | Rationale / Causality |

| 1 | Preparation | Dissolve 4-Ethyl-2-fluoropyridine (100 mg, 0.8 mmol) in dry DMSO (2 mL). |

| 2 | Addition | Add N-Boc-piperazine (178 mg, 0.96 mmol) followed by finely ground |

| 3 | Reaction | Heat to 90 °C under |

| 4 | Workup | Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine. |

| 5 | Purification | Dry organic layer ( |

Troubleshooting & Optimization

-

Low Conversion? Switch to microwave irradiation (120 °C, 20 min). The F-leaving group is robust enough to withstand high thermal stress without decomposition.

-

Side Products? If hydrolysis (formation of 2-pyridone) is observed, ensure reagents are dry. Water acts as a competing nucleophile.

Strategic Applications in Drug Design

Case Study: Kinase Inhibitor Design

In the design of Type I or II kinase inhibitors, the "hinge binder" is critical.

-

Scenario: A project team has a 2-aminopyrimidine hit but needs to improve solubility and reduce metabolic clearance.

-

Application: Replacing the core with 4-ethyl-2-aminopyridine (derived from our fluorinated scaffold) changes the vector of the alkyl group. The 4-ethyl group can project into the ribose binding pocket or the solvent front, depending on the kinase (e.g., p38 MAP kinase or EGFR).

-

Advantage: The ethyl group provides a larger hydrophobic displacement of water than a methyl group, potentially gaining entropic binding energy.

Scaffold Selection Decision Tree

Caption: Decision logic for selecting 4-Ethyl-2-fluoropyridine versus non-fluorinated or chlorinated analogs based on metabolic and synthetic requirements.

Summary of Key Data

| Property | 4-Ethyl-2-fluoropyridine | 4-Ethylpyridine | Impact in MedChem |

| Reactivity ( | High | Inert | Allows rapid library generation via amine displacement. |

| Metabolic Stability | High (at C2) | Low (C2 oxidation) | F-atom blocks Aldehyde Oxidase attack. |

| Basicity (pKa) | ~2.5 - 3.5 | ~6.0 | Reduced basicity lowers hERG risk and improves permeability. |

| Lipophilicity | Moderate | Low | Ethyl group adds hydrophobic interaction potential. |

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

-

National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from

-

American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2-Fluoro-4-ethylpyridine. Retrieved from

Sources

Technical Guide: Synthesis & Process Chemistry of 4-Ethyl-2-fluoropyridine

Executive Summary & Structural Rationale

4-Ethyl-2-fluoropyridine is a critical heterocyclic building block used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients (kinase inhibitors).[1] Its structural value lies in the bioisosteric properties of the fluorine atom at the C2 position.

-

Metabolic Stability: The C2-F bond blocks the metabolically labile C2 position, preventing oxidative metabolism (e.g., by cytochrome P450s) that typically occurs at the

-position of pyridines. -

Reactivity Handle: The fluorine atom serves as an excellent leaving group for SNAr reactions, allowing late-stage diversification with amines or alkoxides to install complex side chains while retaining the 4-ethyl group.[1]

This guide details the two dominant synthetic pathways: the industrial Halex (Halogen Exchange) process and the laboratory-scale Balz-Schiemann reaction.[1]

Historical Context & Retrosynthetic Logic[1]

The "discovery" of 4-ethyl-2-fluoropyridine is not a singular event but rather the application of evolving fluorination methodologies to 4-alkylpyridines.[1]

Historically, the synthesis of 2-fluoropyridines was plagued by the low reactivity of the pyridine ring toward electrophilic fluorination and the instability of diazonium intermediates.

-

1940s-50s: The Balz-Schiemann reaction (diazotization) was the only viable route but was notoriously dangerous due to the isolation of explosive diazonium tetrafluoroborates.[1]

-

1960s-Present: The development of the Halex process (Olin Mathieson, Shell) revolutionized the field, allowing for the direct conversion of chloropyridines using potassium fluoride (KF). This remains the industrial standard.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection of the target molecule.

Figure 1: Retrosynthetic disconnections showing the two primary routes from the parent 4-ethylpyridine.[1]

Route A: The Halex Process (Industrial Standard)

The Halogen Exchange (Halex) reaction is the preferred method for multigram to kilogram synthesis due to the availability of the 2-chloro precursor (CAS: 40325-11-9).[1]

Mechanistic Insight

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is driven by the high lattice energy of the byproduct (KCl) compared to the reactant (KF). However, the reaction is reversible and often sluggish because fluoride is a poor nucleophile in organic solvents unless "naked" (desolvated).

Critical Process Parameter: The system must be anhydrous . Water solvates the fluoride ion, drastically reducing its nucleophilicity and stalling the reaction.

Experimental Protocol

Scale: 100 mmol Safety Note: This reaction requires high temperatures. Ensure the reactor is rated for the vapor pressure of the solvent at 200°C.

-

Drying Phase (Critical):

-

Charge a 250 mL 3-neck flask with Potassium Fluoride (KF) (11.6 g, 200 mmol, 2.0 equiv).

-

Expert Tip: Use spray-dried KF for maximum surface area.[1]

-

Add Sulfolane (or DMSO) (100 mL) and Toluene (20 mL).

-

Heat to reflux and distill off the toluene via a Dean-Stark trap.[1] This azeotropically removes trace water from the KF/Solvent system.[1]

-

-

Reaction:

-

Workup:

-

Cool to room temperature.[1] Filter off the inorganic salts (KCl/KF).

-

Dilute the filtrate with water (300 mL) and extract with Diethyl Ether (3 x 100 mL).

-

Wash combined organics with brine, dry over MgSO4, and concentrate.

-

-

Purification:

-

Distillation under reduced pressure (bp ~145°C at atm, adjust for vacuum).

-

Yield: Typically 75–85%.[1]

-

Route B: The Balz-Schiemann Reaction (Laboratory Scale)

This route is useful when the amino-precursor is more accessible or when avoiding the high temperatures of the Halex process.[1] Modern variations avoid isolating the dry diazonium salt, which is shock-sensitive.[1]

Reaction Pathway (DOT Visualization)

Figure 2: The modern "One-Pot" Balz-Schiemann workflow using HF-Pyridine.

Experimental Protocol

Scale: 50 mmol Safety Note: HF-Pyridine (Olah's Reagent) is highly corrosive and toxic.[1] Use only in a well-ventilated fume hood with calcium gluconate gel available.[1] Do not use glass glassware if strictly anhydrous HF is used (though HF-Pyridine is compatible with glass for short durations, Teflon/PFA is preferred).[1]

-

Diazotization:

-

In a Teflon or polypropylene vessel, dissolve 2-Amino-4-ethylpyridine (6.1 g, 50 mmol) in HF-Pyridine (70% HF, 20 mL).

-

Cool the mixture to -10°C using an ice/salt bath.

-

Slowly add Sodium Nitrite (NaNO2) (3.8 g, 55 mmol) in small portions over 30 minutes. Caution: Exothermic evolution of NOx gases.[1]

-

-

Decomposition:

-

Stir at 0°C for 1 hour to ensure complete formation of the diazonium species.

-

Allow the mixture to warm to room temperature, then heat to 50–60°C for 1 hour. Nitrogen gas evolution indicates the displacement of the diazo group by fluorine.

-

-

Quench & Isolation:

Comparative Analysis & Quality Control

Method Comparison

| Feature | Halex Process (Route A) | Balz-Schiemann (Route B)[1] |

| Precursor | 2-Chloro-4-ethylpyridine | 2-Amino-4-ethylpyridine |

| Reagents | KF, 18-Crown-6, Sulfolane | NaNO2, HF-Pyridine |

| Conditions | High Temp (200°C), Anhydrous | Low Temp (-10°C) |

| Scalability | High (Industrial Standard) | Low/Medium (Safety constraints) |

| Safety Risks | Thermal runaway, Solvent flammability | HF toxicity, Diazonium explosion |

| Cost | Low (KF is cheap) | Medium (HF-Py (Olah) is costlier) |

Characterization Data (Reference)

To validate the synthesis, the following analytical signatures should be observed:

-

¹H NMR (400 MHz, CDCl₃):

- 8.15 (d, J = 5.2 Hz, 1H, H-6)

- 7.05 (m, 1H, H-5)

- 6.80 (s, 1H, H-3)

- 2.68 (q, J = 7.6 Hz, 2H, Ethyl-CH2)

- 1.26 (t, J = 7.6 Hz, 3H, Ethyl-CH3)

-

¹⁹F NMR:

- -70 to -75 ppm (singlet or multiplet depending on H-coupling).[1]

-

GC-MS:

References

-

Finger, G. C., et al. (1963).[1] Aromatic Fluorine Compounds.[1][2][3][4][5][6][7][8] XI. Replacement of Chlorine by Fluorine in Halopyridines.[1][6][9] The Journal of Organic Chemistry, 28(6), 1666–1668. Link

-

Boudakian, M. M. (1967).[1] Process for providing 2-fluoropyridine.[1][6][7][10] U.S. Patent No.[1][5] 3,296,269.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

-

Siegemund, G., et al. (2000). Fluorine Compounds, Organic.[1][11][2][3][4][9][12][13][14][15][16] Ullmann's Encyclopedia of Industrial Chemistry.[1] Link

-

Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction.[1] (Analysis of safety in industrial Halex processes). Link

-

Olah, G. A., et al. (1979).[1] Synthetic methods and reactions.[1][11][2][3][4][5][6][7][8][9][12][13] 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions.[1] The Journal of Organic Chemistry, 44(22), 3872–3881. Link

Sources

- 1. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. byjus.com [byjus.com]

- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 5. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. scientificupdate.com [scientificupdate.com]

- 16. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 4-Ethyl-2-fluoropyridine Substitution Protocols

Ticket ID: #SNAr-4Et2F-001 Topic: Overcoming Deactivation Effects in Nucleophilic Substitution of 4-Ethyl-2-fluoropyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Assessment

User Query: "I am attempting an

Technical Diagnosis:

You are encountering a substituent-induced deactivation . While 2-fluoropyridines are generally excellent substrates for Nucleophilic Aromatic Substitution (

To drive this reaction to completion, you must shift from "kinetic control" strategies used for highly activated pyridines (like 2-fluoro-4-nitropyridine) to "thermodynamic forcing" strategies required for electron-rich systems.

The Mechanistic Barrier (Why your reaction failed)

The rate-determining step in this

-

The Fluorine Advantage: Fluorine is the ideal leaving group here because its high electronegativity lowers the LUMO energy at C2, inviting attack [1].

-

The Ethyl Penalty: The C4-ethyl group donates electron density into the

-system. This raises the energy of the transition state, making the ring less electrophilic compared to a bare 2-fluoropyridine.

Visualization: Electronic Conflict in the Transition State

Figure 1: The 4-ethyl substituent destabilizes the anionic Meisenheimer complex, increasing the activation energy required for nucleophilic attack.

Optimized Protocols (The Solution)

To overcome the electronic barrier, you must increase the energy of the system and stabilize the polar transition state.

Protocol A: The "Standard" High-Temperature Method

Best for: Primary/Secondary amines, Alkoxides.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the charged intermediate and strip cations from the nucleophile, increasing reactivity [2]. Avoid THF (boiling point too low). |

| Temperature | 100°C - 130°C | Required to overcome the +I deactivation of the ethyl group. |

| Base | K₂CO₃ or Cs₂CO₃ | Cesium (Cs+) is larger and "softer," improving solubility in organic solvents and creating "naked" nucleophiles [3]. |

| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics. |

Step-by-Step Workflow:

-

Dissolve 4-ethyl-2-fluoropyridine (1.0 equiv) in anhydrous DMSO (0.5 M).

-

Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

-

Add the amine nucleophile (1.2 - 1.5 equiv).

-

Heat to 120°C under Argon/Nitrogen (Critical to prevent oxidation of the ethyl group or amine).

-

Monitor by LCMS. If <50% conv. after 4h, spike temp to 140°C.

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered amines or low-boiling nucleophiles.

Microwave irradiation is superior for deactivated pyridines because it allows for rapid superheating of solvents (e.g., EtOH at 140°C/15 bar) without the prolonged thermal degradation seen in oil baths.

-

Vessel: Microwave-safe crimp vial.

-

Solvent: NMP or EtOH (if nucleophile is compatible).

-

Conditions: 150°C, High Absorption, 20-40 minutes.

-

Note: Expect pressure buildup; ensure vessel is rated for >20 bar.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new peak with M+16 mass (M+O). Is it oxidation?"

Diagnosis: Likely Hydrolysis (formation of 2-pyridone).

Cause: Traces of water in your solvent or hygroscopic base (KOH/NaOH). The 2-fluoro position is highly susceptible to attack by hydroxide (

-

Switch to anhydrous DMSO/DMF.

-

Use freshly dried K₂CO₃.

-

Avoid hydroxide bases (NaOH, KOH) unless water is the solvent.

Issue 2: "I used n-Butyllithium to deprotonate my amine, but I got a complex mixture."

Diagnosis: "Halogen Dance" or Ortho-Lithiation. Cause: 2-Fluoropyridines have an acidic proton at C3 (ortho to the fluorine). Strong bases like n-BuLi will deprotonate C3 instead of attacking C2. This lithiated species can scramble the halogen or react with the ethyl group [4]. Fix:

-

Avoid organolithiums.

-

Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) if a strong base is absolutely necessary, but strictly control temperature (0°C).

Issue 3: "Reaction works for Morpholine but fails for Aniline."

Diagnosis: Nucleophilicity mismatch. Cause: Aniline is a weaker nucleophile than aliphatic amines. The deactivation from the 4-ethyl group combined with the weak nucleophile makes the reaction kinetically dead. Fix:

-

Catalysis: Add a Lewis Acid (e.g., ZnCl₂ or Sc(OTf)₃) to activate the pyridine nitrogen.

-

Buchwald-Hartwig: If

fails completely, switch to Pd-catalyzed amination. Note: Fluorides are poor substrates for Pd; you may need to switch to the 2-Bromo or 2-Chloro analog for this specific pathway.

Interactive Troubleshooting Logic

Follow this decision tree to diagnose your specific experimental failure.

Figure 2: Diagnostic workflow for optimizing stalled SNAr reactions.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from 1

-

Murphree, S. A. (2018). Nucleophilic Aromatic Substitution: Mechanism and Solvent Effects. Master Organic Chemistry. Retrieved from 3

-

Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices. ResearchGate. Retrieved from 4

- Schlosser, M. (2005). The "Halogen Dance" in Pyridine Chemistry.

Sources

stability of 4-Ethyl-2-fluoropyridine under acidic and basic conditions

Status: Operational | Ticket Priority: High Subject: Stability Profile & Troubleshooting Guide (Acidic/Basic Conditions) Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Executive Summary: The Chemical Personality of 4-E-2-FP

Welcome to the technical support hub for 4-Ethyl-2-fluoropyridine . To successfully utilize this reagent, you must understand that it is not merely a pyridine derivative; it is an activated electrophile .

The fluorine atom at the C2 position is the defining feature of this molecule's reactivity. Unlike chloropyridines, the C-F bond is extremely strong, yet the high electronegativity of fluorine—combined with the electron-deficient nature of the pyridine ring—makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

-

The 4-Ethyl Group: Acts as a weak electron-donating group (+I effect). While it provides slight stabilization compared to the parent 2-fluoropyridine, it does not prevent hydrolysis under harsh conditions.

-

The 2-Fluoro Group: The "ejection seat." It is a potent leaving group in

reactions, significantly faster than chlorine or bromine in this specific heteroaromatic context.

Module 1: Stability Under Basic Conditions (Critical Risk)

Status: UNSTABLE Risk Level: High

The Mechanism: Nucleophilic Aromatic Substitution ( )

Under basic conditions, 4-E-2-FP is prone to rapid degradation. The presence of hard nucleophiles (hydroxide, alkoxides) triggers an addition-elimination pathway.

-

Attack: The nucleophile attacks the electron-deficient C2 carbon.

-

Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms.[1] The nitrogen atom acts as an electron sink, stabilizing the negative charge.

-

Elimination: The fluoride ion is ejected, restoring aromaticity.[1]

Key Degradation Product:

If the base is aqueous hydroxide (

Visualization: Degradation Pathway

Figure 1: The irreversible degradation pathway of 4-E-2-FP in the presence of strong nucleophilic bases.

Troubleshooting Basic Conditions

| Symptom | Probable Cause | Corrective Action |

| Low Yield in Cross-Coupling | Hydrolysis of C-F bond by base (e.g., | Switch to weaker bases (e.g., |

| New Polar Spot on TLC | Formation of 4-ethyl-2-pyridone. | This byproduct is highly polar. Do not confuse with product. Acidify aqueous layer to extract if needed (pyridones are weak bases). |

| Exotherm upon mixing | Reaction with strong alkoxide ( | You are likely forming the ether (2-methoxy-4-ethylpyridine). Ensure this is the intended reaction. |

Module 2: Stability Under Acidic Conditions

Status: CONDITIONALLY STABLE Risk Level: Moderate

The Mechanism: Activation & Hydrolysis

The pyridine nitrogen is weakly basic (

-

Protonation: In strong acids (pH < 1), the nitrogen protonates.

-

Activation: The resulting pyridinium cation is highly electrophilic . The C2 position becomes extremely susceptible to attack by even weak nucleophiles (like water).

-

Acid Hydrolysis: If heated in aqueous acid, water attacks C2, displacing fluoride to form the pyridone.

Rule of Thumb:

-

Dilute Acid / Room Temp: Stable (Kinetically trapped).

-

Strong Acid / High Heat: Unstable (Hydrolysis to pyridone).

Visualization: Acid-Mediated Activation

Figure 2: Acidic conditions activate the ring. Hydrolysis occurs only if sufficient thermal energy is provided.

Module 3: Storage & Handling Protocols[3]

To maintain the integrity of 4-E-2-FP, strictly adhere to these "Golden Rules" of handling.

The "No-Moisture" Rule

-

Why: Even atmospheric moisture can slowly hydrolyze the C-F bond over months, releasing HF (etching glass) and forming pyridone solids.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen). Cap tightly.

The "Glass vs. Plastic" Dilemma

-

Issue: If hydrolysis occurs, free Fluoride (

) generates Hydrofluoric Acid (HF) in trace amounts. -

Recommendation: For long-term storage, use fluoropolymer (PFA/PTFE) lined caps or plastic containers if possible. If storing in glass, inspect for etching which indicates degradation.

Temperature Control

-

Setting: Refrigerate (2-8°C).

-

Reason: Lowers the kinetic rate of any potential autohydrolysis or oxidation.

Module 4: Troubleshooting FAQs

Q: I see a new peak in my LC-MS with M+1 = 124. What is it? A: This is likely 4-ethyl-2-pyridone (MW = 123.15, M+H = 124).

-

Cause: You likely exposed the reaction to aqueous base or heated it in acid.

-

Fix: Check your workup. Did you wash with NaOH? If so, the fluorine was displaced. Use mild buffers (phosphate pH 7) for workups.

Q: Can I use 4-E-2-FP in a Suzuki coupling with

-

Risk:[3][4] Carbonate is basic enough to promote slow hydrolysis at reflux.

-

Optimization: Use anhydrous solvents (Dioxane/Toluene). If water is required for the catalyst, switch to a milder base like

or reduce the temperature.

Q: My reagent turned yellow/orange during storage. Is it bad? A: This indicates partial decomposition or N-oxidation.

-

Test: Run a

NMR.[5] Pure 4-E-2-FP shows a singlet around -70 ppm (approx). -

If degraded: Distillation is possible but hazardous due to potential HF formation. It is safer to purchase fresh stock.

Q: Is the ethyl group stable? A: Generally, yes. However, if you use lithium bases (LDA, n-BuLi), you risk deprotonating the benzylic position of the ethyl group (lateral lithiation) rather than attacking the ring.

-

Tip: If you want to functionalize the ring, use metal-halogen exchange or directed ortho-metalation (DoM) conditions carefully optimized for fluoropyridines.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (

) Reactions on Fluoropyridines.Link -

National Institutes of Health (NIH). (2025). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[6][7]Link

-

Sigma-Aldrich. (2025). 2-Fluoropyridine Product Safety & Data Sheet.[8]Link

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters and Amides (Mechanistic Analogues).Link

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Ethylpyridine derivatives.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Technical Support Center: Impurity Profiling of 4-Ethyl-2-fluoropyridine

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Topic: HPLC-MS Method Development & Impurity Identification Molecule: 4-Ethyl-2-fluoropyridine (CAS: 1227568-17-7)

Introduction

Welcome to the Technical Support Center. You are likely analyzing 4-Ethyl-2-fluoropyridine , a critical heterocyclic building block often used in the synthesis of kinase inhibitors and other pharmaceutical agents.

The 2-fluoro position on the pyridine ring renders this molecule susceptible to nucleophilic aromatic substitution (

Module 1: Chromatography & Separation Issues

Q1: "I am seeing a shoulder on my main peak, or a co-eluting species. My C18 column cannot separate them. What is happening?"

Diagnosis: You are likely dealing with Regioisomers (e.g., 4-ethyl-3-fluoropyridine or 2-ethyl-6-fluoropyridine).

Technical Insight:

Standard C18 columns rely primarily on hydrophobic interactions. Since regioisomers of ethyl-fluoropyridine have nearly identical hydrophobicity (

The Solution: Switch to a Pentafluorophenyl (PFP) Column. PFP phases are the "gold standard" for separating halogenated aromatics. They utilize multiple retention mechanisms that C18 lacks:

- Interactions: Between the electron-deficient PFP ring and the electron-rich pyridine.

-

Dipole-Dipole Interactions: The C-F bond is highly polar; PFP phases are sensitive to the position of this dipole on the ring.

-

Shape Selectivity: PFP phases are more rigid and can discriminate based on the steric bulk of the ethyl group relative to the fluorine.

Recommended Protocol:

-

Column: Fluorophenyl-PFP (e.g., Agilent Poroshell PFP or Waters HSS PFP), 1.9 µm or 2.7 µm particle size.

-

Mobile Phase: Water/Methanol (MeOH is often superior to Acetonitrile for

selectivity). -

Reference: Agilent Technologies Application Note 5991-3893EN demonstrates the superiority of PFP over C18 for positional isomers of halogenated compounds [1].

Module 2: Mass Spectrometry & Impurity Identification

Q2: "I detect a peak with a mass shift of +16 Da relative to my product. Is this an oxidation?"

Diagnosis: This is likely 4-Ethyl-2-chloropyridine (Unreacted Starting Material), not an oxidation.

Technical Insight:

If your synthesis involved a halogen exchange (Halex) reaction (converting Cl

-

Product (F): MW ~125 Da (

) -

Impurity (Cl): MW ~141 Da (

) -

Calculation: Mass of Cl (

) - Mass of F (

Confirmation: Check the isotopic pattern. Chlorine has a distinct naturally occurring isotope ratio (

Q3: "I see a peak eluting earlier than my product with a mass of [M-2]. Is my MS calibration off?"

Diagnosis: This is 4-Ethyl-2-pyridone (Hydrolysis Degradant).

Technical Insight: The 2-fluoro position is labile. In the presence of moisture (especially under acidic HPLC conditions), the fluorine can be hydrolyzed to a hydroxyl group.

-

Reaction: 4-Ethyl-2-fluoropyridine (

) -

Tautomerization: The 2-hydroxy form rapidly tautomerizes to the more stable 2-pyridone form (

). -

Mass Shift:

-

Product (

): Mass 19. -

Impurity (

): Mass 17. -

Mass:

-

Observed:

(vs Product 126).

-

Prevention: Ensure your samples are prepared in anhydrous solvents if stored, and minimize time in the acidic aqueous mobile phase [3].

Module 3: Visual Troubleshooting Guides

Figure 1: Analytical Workflow for Impurity Isolation

Caption: A logic-flow diagram for selecting the correct column and detector settings based on observed impurity types.

Figure 2: Impurity Origin Tree

Caption: Mapping impurities to their synthetic or degradative origins to aid in root-cause analysis.

Module 4: Standard Operating Procedure (SOP)

High-Resolution Impurity Profiling Method

| Parameter | Setting | Rationale |

| Column | Pentafluorophenyl (PFP) , 100 x 2.1 mm, 1.9 µm | Maximizes selectivity for fluorinated isomers via |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of Pyridine N for ESI+ detection. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH enhances |

| Gradient | 5% B to 60% B over 10 min | Shallow gradient focused on the polarity range of small aromatics. |

| Flow Rate | 0.3 mL/min | Optimal for ESI efficiency. |

| Detection | UV (254 nm) + MS (ESI+) | UV for quantitation; MS for ID. |

| MS Mode | Full Scan (100-300 m/z) | Target low MW range. |

References

-

Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-3893EN. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. J Am Chem Soc. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 2-pyridones. Retrieved from [Link]

Validation & Comparative

Technical Guide: 1H and 19F NMR Characterization of 4-Ethyl-2-fluoropyridine

This guide provides a technical framework for the structural validation of 4-Ethyl-2-fluoropyridine (CAS: 1245563-18-1), a critical pharmacophore in medicinal chemistry often used to modulate metabolic stability and lipophilicity in drug candidates.

Executive Summary

4-Ethyl-2-fluoropyridine presents a unique NMR signature defined by the electronic desymmetrization of the pyridine ring caused by the highly electronegative fluorine atom at the C2 position. Unlike its non-fluorinated analog (4-ethylpyridine), which exhibits a symmetrical AA'XX' (or AA'BB') aromatic system, the 2-fluoro derivative displays distinct, resolved signals for all aromatic protons, complicated by

This guide compares the target compound against its non-fluorinated precursor and common regioisomers to ensure precise identification during synthesis scaling.

Comparative Spectral Analysis

The following table contrasts the target compound with its closest structural relatives. Data is synthesized from experimental precedents of 2-fluoro-4-alkylpyridines [1, 2] and standard substituent increment principles.

Table 1: Chemical Shift Comparison ( , ppm in CDCl )

| Feature | Target: 4-Ethyl-2-fluoropyridine | Alternative 1: 4-Ethylpyridine | Alternative 2: 2-Ethyl-6-fluoropyridine |

| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric |

| H6 (Ortho to N) | ~8.15 (d) | ~8.50 (d, AA' part) | N/A (Substituted by F) |

| H2 (Ortho to N) | N/A (Substituted by F) | ~8.50 (d, AA' part) | ~7.0 - 7.2 (m) |

| H3 (Ortho to F) | ~6.75 (s/d) (Shielded by ortho-F) | ~7.15 (d, XX' part) | ~6.8 (d) |

| H5 (Meta to N) | ~7.00 - 7.10 (m) | ~7.15 (d, XX' part) | ~7.7 (t) |

| Ethyl ( | ~2.65 (q) | ~2.65 (q) | ~2.80 (q) |

| -65 to -70 ppm | N/A | -65 to -70 ppm |

Critical Insight: The diagnostic signal for 4-Ethyl-2-fluoropyridine is the H3 proton . It typically appears as a singlet (or doublet with very small coupling) at a significantly upfield position (~6.75 ppm) compared to the H5/H6 protons. This "isolated" proton confirms the 2,4-substitution pattern [1].

Detailed Signal Assignment & Mechanics

A. H NMR (Proton) Characterization

Solvent: CDCl

-

Aromatic Region (6.5 – 8.5 ppm):

-

H6 (

8.15, doublet, -

H5 (

7.05, multiplet/distorted doublet): Located meta to the nitrogen and ortho to the ethyl group. It shows strong ortho-coupling to H6 ( -

H3 (

6.75, singlet or doublet of doublets with small

-

-

Aliphatic Region (1.0 – 3.0 ppm):

-

Methylene (

2.65, quartet, -

Methyl (

1.25, triplet,

-

B. F NMR (Fluorine) Characterization

Solvent: CDCl

-

Chemical Shift: -64.0 to -68.0 ppm .

-

Multiplicity: The fluorine signal will appear as a complex multiplet (likely a doublet of doublets) due to coupling with H3 (small

) and H6 (small -

Validation: A shift significantly downfield (e.g., -90 to -100 ppm) would indicate fluorine at the 3-position (3-fluoropyridine derivatives), signaling an isomeric impurity.

Logic Flow: Isomer Differentiation

The following Graphviz diagram illustrates the logical decision tree for confirming the correct isomer using 1H NMR splitting patterns.

Figure 1: Decision tree for distinguishing 4-Ethyl-2-fluoropyridine from common impurities based on H6 and H3 splitting patterns.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and minimize solvent-induced shifts (which can be significant in fluorinated heterocycles [3]), follow this standardized protocol.

Step 1: Sample Preparation

-

Solvent Selection: Use CDCl

(Chloroform-d) as the primary standard.-

Note: DMSO-d

may cause a downfield shift of 0.2–0.5 ppm for aromatic protons due to hydrogen bonding with the pyridine nitrogen.

-

-

Concentration: Dissolve 10–15 mg of the oil/solid in 0.6 mL of solvent.

-

Caution: 2-Fluoropyridines are volatile. Cap NMR tubes immediately to prevent evaporation and concentration changes during long acquisitions.

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., KF, NaF) from the fluorination step, which can cause line broadening.

Step 2: Acquisition Parameters

-

1H NMR:

-

Spectral Width: -2 to 14 ppm.

-

Scans: 16 (sufficient for >10 mg).

-

Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of H6 vs H3).

-

-

19F NMR:

-

Reference: Internal standard CFCl

(0 ppm) or calibrate relative to external standard ( -

Range: -50 to -150 ppm.

-

Decoupling: Acquire both coupled and proton-decoupled (

F{

-

Step 3: Data Processing

-

Phasing: Ensure manual phasing of the aromatic region; automatic phasing often fails on the H6 doublet due to baseline roll.

-

Integration: Normalize the ethyl quartet (2H) to 2.00.

-

Quality Control: The integral of the H3 singlet must be exactly 1.00 relative to the ethyl group. Deviations <0.9 suggest a mixture of isomers.

-

References

-

Synthesis and NMR of 2-fluoro-4-alkylpyridines

- Source: Poss, A. J., & Belter, R. K. (1988). Direct fluorination of substituted pyridines. U.S. Patent No. 4,786,733. Washington, DC: U.S.

- Relevance: Explicitly details the synthesis and partial NMR splitting patterns (H6 doublet, H5 distorted doublet, H3 singlet) for 2-fluoro-4-ethylpyridine and its isopropyl analog.

-

URL:

-

General Characterization of Fluoropyridines

- Source: Rowbotham, J. B., Wasylishen, R., & Schaefer, T. (1971). Proton Magnetic Resonance of the Methyl Derivatives of 2-Fluoropyridine. Canadian Journal of Chemistry, 49(11), 1799–1803.

- )

-

URL:

-

NMR Solvent Effects

- Source: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Relevance: Provides baseline data for solvent-induced shifts in heteroarom

-

URL:

Sources

A Comparative Guide to the Reaction Mechanisms of 4-Ethyl-2-fluoropyridine: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, computationally-grounded comparison of the reaction mechanisms of 4-Ethyl-2-fluoropyridine. As a versatile building block in medicinal chemistry, understanding its reactivity is paramount for synthetic strategy and drug design. While extensive experimental data on this specific molecule is limited[1], this guide leverages established computational chemistry protocols and data from analogous substituted pyridines to offer predictive insights into its behavior. We will explore its performance in key synthetic transformations—Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and C-H Activation—comparing it with relevant alternatives to provide a clear framework for its application.

The Computational Approach: Unveiling Reactivity with Density Functional Theory (DFT)

To dissect reaction mechanisms at the atomic level, Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility.[2] The insights presented herein are based on a widely accepted theoretical methodology.

The causality for this choice rests in DFT's ability to accurately model electron density, which is the heart of chemical reactivity. Functionals like B3LYP or the M06 suite, paired with Pople-style basis sets such as 6-311++G(d,p), have been extensively validated for organic molecules and reaction energetics.[3][4][5] This approach allows for the reliable calculation of the geometries of reactants, transition states, and products, and, crucially, the activation energies (ΔG‡) that govern reaction rates.

A typical computational workflow is a self-validating system. An initial geometry optimization locates the lowest energy structure of a molecule. A subsequent vibrational frequency analysis confirms this structure as a true energy minimum (no imaginary frequencies) or identifies it as a transition state (exactly one imaginary frequency), thereby validating the nature of the calculated stationary point on the potential energy surface.[2]

Caption: A typical DFT workflow for analyzing reaction mechanisms.

Reaction Profile 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for functionalizing electron-deficient aromatic rings. For halopyridines, it proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The initial nucleophilic attack is typically the rate-determining step.

Caption: General energy profile for an SNAr reaction.

Comparative Performance

1. vs. 2-Chloropyridine: Computationally and experimentally, 2-fluoropyridines are vastly superior substrates for SNAr reactions compared to their 2-chloro counterparts. The high electronegativity of fluorine strongly polarizes the C-F bond and, more importantly, powerfully stabilizes the negative charge in the Meisenheimer intermediate through its inductive effect. This stabilization lowers the activation energy of the rate-determining attack step. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, a direct consequence of this electronic advantage.[6][7]

2. Effect of the 4-Ethyl Group: The ethyl group at the C4 position is a weak electron-donating group (EDG) via hyperconjugation and an inductive (+I) effect. This donation slightly increases the electron density of the pyridine ring, which destabilizes the negatively charged Meisenheimer intermediate. Consequently, the activation barrier for nucleophilic attack on 4-Ethyl-2-fluoropyridine is expected to be marginally higher than that for unsubstituted 2-fluoropyridine. While this effect slightly tempers reactivity, the overwhelming activation provided by the 2-fluoro substituent ensures the molecule remains an excellent SNAr substrate.

| Substrate | Alternative | Key Factor | Predicted Relative ΔG‡ (SNAr Attack) | Performance |

| 4-Ethyl-2-fluoropyridine | 2-Chloro-4-ethylpyridine | F is highly electronegative | Low | Excellent |

| 4-Ethyl-2-fluoropyridine | 2-Fluoropyridine | 4-Ethyl is an EDG | Slightly Higher | Very Good |

| 2-Chloro-4-ethylpyridine | 4-Ethyl-2-fluoropyridine | Cl is less electronegative | High | Poor |

Reaction Profile 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a staple for C-C bond formation. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-X bond, transmetalation with a boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.[8][9] For many aryl halides, the initial oxidative addition is the rate-determining step and is highly sensitive to the strength of the carbon-halogen bond.[10][11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance

1. vs. Other 2-Halopyridines: In stark contrast to SNAr reactivity, 2-fluoropyridines are generally the most challenging substrates for cross-coupling reactions. The reactivity trend for oxidative addition is governed by the carbon-halogen bond dissociation energy (BDE), which follows the order C-F > C-Cl > C-Br > C-I.[11] The C-F bond is the strongest single bond to carbon, presenting a formidable kinetic barrier for the Pd(0) catalyst to break. Therefore, 4-Ethyl-2-fluoropyridine is expected to be significantly less reactive than its chloro, bromo, or iodo analogues, often requiring specialized, highly active catalysts or harsh reaction conditions.[10]

2. Effect of the 4-Ethyl Group: The electron-donating 4-ethyl group increases the electron density on the pyridine ring, particularly at the ortho (C2) and para (C6) positions. This makes the C2 carbon less electrophilic and therefore less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Computational studies would predict this effect to further increase the activation barrier for the oxidative addition step compared to unsubstituted 2-fluoropyridine, rendering it an even more challenging substrate.

| Substrate | Alternative | Key Factor | Predicted Relative ΔG‡ (Oxidative Addition) | Performance |

| 4-Ethyl-2-fluoropyridine | 2-Bromo-4-ethylpyridine | C-F bond is very strong | Very High | Challenging |

| 4-Ethyl-2-fluoropyridine | 2-Fluoropyridine | 4-Ethyl is an EDG | Slightly Higher | Very Challenging |

| 2-Bromo-4-ethylpyridine | 4-Ethyl-2-fluoropyridine | C-Br bond is weaker | Low | Excellent |

Reaction Profile 3: C-H Activation

Direct C-H activation is an increasingly important strategy for molecular functionalization, minimizing pre-functionalization steps.[12] The pyridine ring has several C-H bonds (C3, C5, C6) in addition to those on the ethyl substituent. Predicting the site of activation is a complex challenge where computational chemistry is indispensable.[13][14]

Computational Analysis

A computational study would be required to determine the most kinetically favorable site for C-H activation on 4-Ethyl-2-fluoropyridine. The analysis would involve calculating the activation barriers for metalation at each unique C-H bond.

-

Ring C-H Bonds: The electronic properties of the ring are perturbed by both the electron-withdrawing fluorine at C2 and the electron-donating ethyl group at C4. The C5 and C3 positions are adjacent to these groups, while the C6 position is ortho to the ring nitrogen. These competing effects make intuitive prediction difficult.

-

Ethyl Group C-H Bonds: The benzylic-like C-H bonds on the methylene (–CH₂–) group are also potential sites for activation.

DFT calculations can model the transition states for a given catalyst (e.g., Pd(OAc)₂) interacting with each C-H bond. The site with the lowest calculated activation energy (ΔG‡) would be the predicted site of functionalization. This predictive power is crucial for designing selective, late-stage functionalization reactions.[15][16]

Experimental Protocols: A Computational Approach

Protocol: Calculating the SNAr Activation Barrier

This protocol outlines the steps to computationally determine the activation energy for the rate-determining step of the SNAr reaction of 4-Ethyl-2-fluoropyridine with a methoxide nucleophile (CH₃O⁻) using a program like Gaussian.

-

Build Input Structures:

-

Create coordinate files for the individual reactants: one for an optimized 4-Ethyl-2-fluoropyridine molecule and one for the methoxide anion.

-

Build an initial guess for the transition state (TS) structure, with the methoxide C-O bond partially formed with the C2 of the pyridine ring and the C-F bond slightly elongated.

-

Build the Meisenheimer complex intermediate.

-

-

Optimize Reactant and Intermediate Geometries:

-

Perform geometry optimizations on the 4-Ethyl-2-fluoropyridine and methoxide reactants, and the Meisenheimer intermediate. Use a suitable level of theory (e.g., B3LYP/6-31G(d) for initial optimizations) in a solvent model (e.g., PCM=Methanol).

-

Run frequency calculations on the optimized structures to confirm they are true minima (zero imaginary frequencies).

-

-

Locate the Transition State:

-

Using the initial TS guess, perform a transition state optimization (e.g., Opt=TS). This calculation searches for a first-order saddle point.

-

Run a frequency calculation on the resulting TS structure. A successful calculation will yield exactly one imaginary frequency corresponding to the reaction coordinate (the concerted bond-forming/bond-breaking motion).

-

-

Calculate Final Energies:

-

Using the optimized geometries of the reactants and the transition state, perform higher-level single-point energy calculations (e.g., B3LYP/6-311++G(d,p) with the same solvent model) to obtain more accurate electronic energies and thermal corrections (Gibbs free energies).

-

-

Determine the Activation Barrier:

-

Calculate the Gibbs free energy of activation (ΔG‡) using the following equation: ΔG‡ = G(Transition State) - (G(4-Ethyl-2-fluoropyridine) + G(Methoxide))

-

Conclusion

Computational studies reveal a dualistic reactivity profile for 4-Ethyl-2-fluoropyridine. It is a highly activated and promising substrate for Nucleophilic Aromatic Substitution (SNAr) , outperforming its chloro-analogue due to the powerful electron-withdrawing nature of fluorine. Conversely, it is a challenging substrate for traditional palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, where the formidable strength of the C-F bond creates a high activation barrier for the rate-limiting oxidative addition step. For emerging strategies like C-H activation , computational analysis is not just helpful but essential for predicting the site of reactivity on its electronically complex scaffold.

For drug development professionals, these insights are critical. They allow for the rational design of synthetic routes, leveraging the high reactivity of the C-F bond in SNAr for late-stage functionalization while being mindful of its inertness in many cross-coupling protocols. This predictive understanding minimizes trial-and-error experimentation and accelerates the discovery pipeline.

References

-

McFarland, J. M., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014. Available from: [Link]

-

van der Wilden, J., et al. Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 2009. Available from: [Link]

-

Katoch, A. & Mandal, D. Effect of the substituent on C–H activation catalyzed by a non-heme Fe(iv)O complex: a computational investigation of reactivity and hydrogen tunneling. Dalton Transactions, 2022. Available from: [Link]

-

ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available from: [Link]

-

Cid, J., et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 2004. Available from: [Link]

-

Liebov, N. S., et al. Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. Princeton University, 2018. Available from: [Link]

-

Chen, K., et al. Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C-H Activation of Aryl and Alkyl Groups. Accounts of Chemical Research, 2017. Available from: [Link]

-

Tanimoto, H., et al. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications, 2018. Available from: [Link]

-

ResearchGate. Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction. Available from: [Link]

-

McFarland, J. M., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014. Available from: [Link]

-

SciELO. Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. Available from: [Link]

-

Liu, Y., et al. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 2011. Available from: [Link]

-

Ball, L. T. & Lloyd-Jones, G. C. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 2021. Available from: [Link]

-

ResearchGate. Suzuki-Miyaura coupling revisited: an integrated computational study. Available from: [Link]

-

ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]

-

Wang, F., et al. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. Organic Letters, 2018. Available from: [Link]

-

Maity, P. & Hota, S. C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 2021. Available from: [Link]

-

Patel, H. H. & Tantillo, D. J. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 2020. Available from: [Link]

-

Thomas, A. A., et al. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 2021. Available from: [Link]

-

Tsybizova, A., et al. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 2026. Available from: [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

-

Sun, Z., et al. Computational Study of Methane C-H Activation by Diiminopyridine Nitride/Nitridyl Complexes of 3d Transition Metals and Main-Group Elements. Inorganic Chemistry, 2018. Available from: [Link]

-

MDPI. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Available from: [Link]

-

ResearchGate. Computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Available from: [Link]

-

ResearchGate. Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. Available from: [Link]

-

RSC Publishing. A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. collaborate.princeton.edu [collaborate.princeton.edu]

- 14. Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C-H Activation of Aryl and Alkyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of the substituent on C–H activation catalyzed by a non-heme Fe(iv)O complex: a computational investigation of reactivity and hydrogen tunneling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Computational Study of Methane C-H Activation by Diiminopyridine Nitride/Nitridyl Complexes of 3d Transition Metals and Main-Group Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Synthesis of 4-Ethyl-2-fluoropyridine for Pharmaceutical Research and Development

Introduction: The Significance of 4-Ethyl-2-fluoropyridine in Medicinal Chemistry

4-Ethyl-2-fluoropyridine is a valuable heterocyclic building block in the landscape of modern drug discovery. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the physicochemical properties of a lead compound, influencing its metabolic stability, pKa, and binding affinity to biological targets. The ethyl group at the 4-position provides a key vector for further molecular elaboration or for establishing crucial hydrophobic interactions within a protein's binding pocket. As such, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in pharmaceutical and agrochemical development.

This guide provides a side-by-side comparison of three distinct synthetic routes to 4-Ethyl-2-fluoropyridine, offering a detailed analysis of their respective methodologies, performance metrics, and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of 4-Ethyl-2-fluoropyridine can be approached through several strategic disconnections. Here, we will compare a classic halogen exchange (Halex) reaction, a traditional diazotization (Balz-Schiemann type) reaction, and a modern direct C-H fluorination method.

| Parameter | Route 1: Halogen Exchange (Halex) | Route 2: Diazotization (Balz-Schiemann Type) | Route 3: Direct C-H Fluorination |

| Starting Material | 2-Chloro-4-ethylpyridine | 2-Amino-4-ethylpyridine | 4-Ethylpyridine |

| Key Reagents | KF or CsF, polar aprotic solvent | NaNO₂, HBF₄ (or other fluorine source) | AgF₂ |

| Number of Steps | 1 (from chloro-precursor) | 1 (from amino-precursor) | 1 |

| Typical Yield | Good to Excellent (80-90% reported for similar systems)[1] | Moderate to Good (variable, often requires optimization) | Good (around 80% reported for similar systems)[2] |

| Reaction Conditions | High temperatures (150-250 °C)[3] | Low to moderate temperatures (0 °C to reflux) | Ambient temperature[4] |

| Scalability | Generally scalable, though high temperatures can be a challenge. | Scalability can be limited by the thermal instability of the diazonium intermediate. Continuous flow reactors can mitigate this risk.[5][6] | Scalable, with mild conditions being a significant advantage. |

| Safety Concerns | High temperatures and pressures. | Diazonium salts can be explosive and require careful handling.[5] | AgF₂ is a strong oxidizer and is moisture-sensitive.[2] |

| Cost of Reagents | KF is inexpensive; CsF is more costly but often more effective. | Reagents are generally inexpensive. | AgF₂ is a relatively expensive reagent. |

| Substrate Scope | Generally good for electron-deficient pyridines. | Broad scope for aromatic amines. | Highly tolerant of various functional groups.[2] |

Visualizing the Synthetic Pathways

To provide a clearer understanding of the transformations involved, the following diagrams illustrate the three synthetic routes.

Caption: Comparative overview of three synthetic routes to 4-Ethyl-2-fluoropyridine.

Detailed Experimental Protocols

Route 1: Halogen Exchange (Halex) Fluorination

This route leverages the nucleophilic aromatic substitution of a chlorine atom with fluoride. The success of this reaction often depends on the anhydrous conditions and the choice of fluoride salt and solvent.

Step 1: Synthesis of 2-Chloro-4-ethylpyridine (if not commercially available)

A common method for the synthesis of 2-chloropyridines is from the corresponding 2-aminopyridine via a Sandmeyer-type reaction or from the pyridine-N-oxide. For the purpose of this guide, we will assume 2-Chloro-4-ethylpyridine is a commercially available starting material[7].

Step 2: Fluorination of 2-Chloro-4-ethylpyridine

-

Materials: 2-Chloro-4-ethylpyridine, spray-dried potassium fluoride (KF), anhydrous dimethyl sulfoxide (DMSO), phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, optional but recommended).

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-Chloro-4-ethylpyridine (1.0 eq) and anhydrous DMSO.

-

Add spray-dried potassium fluoride (2.0-3.0 eq). The use of spray-dried KF is crucial as its high surface area enhances reactivity[8].

-

(Optional) Add a catalytic amount of a phase-transfer catalyst (0.05-0.1 eq).

-

Heat the reaction mixture to 180-220 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 4-Ethyl-2-fluoropyridine.

-

-

Expertise & Experience Insights: The Halex reaction is highly sensitive to water, which can deactivate the fluoride salt. Therefore, the use of anhydrous solvent and spray-dried KF is critical for high yields. While KF is cost-effective, cesium fluoride (CsF) can be more reactive and may allow for lower reaction temperatures, albeit at a higher cost. The addition of a phase-transfer catalyst can significantly improve the solubility and reactivity of the fluoride salt, leading to enhanced reaction kinetics[5].

Route 2: Diazotization (Balz-Schiemann Type) Reaction

This classical method involves the conversion of an amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.

-

Materials: 2-Amino-4-ethylpyridine[9][10], 48% aqueous tetrafluoroboric acid (HBF₄), sodium nitrite (NaNO₂), diethyl ether.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-Amino-4-ethylpyridine (1.0 eq) in 48% aqueous HBF₄ (3.0-4.0 eq) at room temperature.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The diazonium tetrafluoroborate salt may precipitate.

-

Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

Gently heat the isolated diazonium salt in a suitable high-boiling solvent (e.g., toluene or xylene) or neat until the evolution of nitrogen gas ceases.

-

Alternatively, the diazotization can be performed in situ, followed by heating the reaction mixture directly.

-

After the reaction is complete, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography.

-

-

Trustworthiness & Safety: The primary drawback of the Balz-Schiemann reaction is the potential hazard associated with isolating and handling diazonium salts. For larger-scale synthesis, employing a continuous flow reactor is highly recommended to minimize the accumulation of the explosive intermediate, thereby significantly improving safety and control[5][6].

Route 3: Direct C-H Fluorination

This modern approach offers a more direct and milder route to the target compound, avoiding the need for pre-functionalized starting materials.

-

Materials: 4-Ethylpyridine[11], silver(II) fluoride (AgF₂), anhydrous acetonitrile (MeCN).

-

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous acetonitrile.

-

Add 4-Ethylpyridine (1.0 eq) to the solvent.

-

In a single portion, add silver(II) fluoride (2.0-3.0 eq). AgF₂ is a powerful oxidizing agent and should be handled with care in a fume hood[2].

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction by GC-MS or TLC. The reaction shows high selectivity for fluorination at the 2-position, adjacent to the nitrogen atom[4].

-

Upon completion, quench the reaction by pouring it into a stirred mixture of aqueous sodium bicarbonate solution and ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble silver salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Authoritative Grounding: The direct C-H fluorination of pyridines with AgF₂ is a well-established method developed by Hartwig and co-workers, offering excellent functional group tolerance and site-selectivity[2][4]. The reaction proceeds under mild conditions, making it an attractive option for late-stage fluorination of complex molecules[12].

Conclusion and Recommendations

The choice of the optimal synthetic route to 4-Ethyl-2-fluoropyridine depends on several factors, including the scale of the synthesis, available starting materials, safety infrastructure, and cost considerations.

-

Route 1 (Halex) is a robust and scalable method, particularly if 2-chloro-4-ethylpyridine is readily available and the necessary high-temperature equipment is in place.

-

Route 2 (Balz-Schiemann Type) is a classic and cost-effective method when starting from 2-amino-4-ethylpyridine. However, significant safety precautions must be taken, and for larger scales, a continuous flow setup is strongly advised.

-

Route 3 (Direct C-H Fluorination) represents the most modern and direct approach. Its mild reaction conditions, high selectivity, and excellent functional group tolerance make it an ideal choice for laboratory-scale synthesis and for the preparation of derivatives of complex molecules. The primary drawback is the higher cost of the silver(II) fluoride reagent.

For rapid access to 4-Ethyl-2-fluoropyridine on a research scale with high functional group tolerance, the Direct C-H Fluorination (Route 3) is highly recommended. For cost-effective, large-scale production, the Halex reaction (Route 1) is a more viable option, provided the necessary safety and equipment considerations are met.

References

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

-

Li, W., et al. (2020). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Organic Process Research & Development, 24(10), 2147–2154. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Chloro-4-ethylpyridine: A Crucial Component in Pharmaceutical Intermediate Synthesis. [Link]

-

Yoneda, N., et al. (1988). Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. Chemistry Letters, 17(7), 1241-1242. [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020).

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]

-

Furuya, T., et al. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Journal of the American Chemical Society, 134(33), 13588–13591. [Link]

-

Schimler, S. D., et al. (2017). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. The Journal of Organic Chemistry, 82(13), 6829–6834. [Link]

-

Wikipedia. (2023). Balz–Schiemann reaction. [Link]

-

Alkali Metals Limited. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

- US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange. (2010).

-

Ku, G., et al. (2015). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. Journal of Fluorine Chemistry, 171, 141-144. [Link]

-